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Compound of Interest

Compound Name:

(3-(N-

Cyclopropylsulfamoyl)phenyl)boro

nic acid

Cat. No.: B1453536 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid. Designed for researchers, scientists, and

drug development professionals, this document delves into the theoretical and practical

aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) as applied to this compound. We will explore the expected spectral

features, the rationale behind experimental choices, and the interpretation of the resulting data.

Introduction: The Significance of (3-(N-
Cyclopropylsulfamoyl)phenyl)boronic acid
(3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid is a valuable building block in medicinal

chemistry and organic synthesis.[1] Its utility stems from the presence of two key functional

groups: the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling

reactions for the formation of carbon-carbon bonds, and the N-cyclopropylsulfamoyl group,

which can enhance metabolic stability and bioavailability of drug candidates.[1] Accurate

spectroscopic characterization is paramount to confirm the identity, purity, and structure of this

intermediate, ensuring the integrity of subsequent synthetic steps and the final products.

Compound Properties:
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Property Value Source

CAS Number 913835-28-6 [1][2]

Molecular Formula C₉H₁₂BNO₄S [1][2]

Molecular Weight 241.07 g/mol [1][2]

Melting Point 126-128 °C [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid, ¹H and ¹³C NMR

are essential. While experimental spectra for this specific compound are not publicly available,

we can predict the expected chemical shifts and coupling patterns based on the analysis of a

closely related analog, 3-(Cyclopropylsulfonyl)phenyl)boronic acid, and established principles

of NMR theory.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the

cyclopropyl protons, the sulfonamide N-H proton, and the boronic acid O-H protons.

Predicted ¹H NMR Data:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.2 s 2H B(OH)₂

Boronic acid

protons are often

broad and may

exchange with

solvent.

~8.0 s 1H Ar-H

Aromatic proton

ortho to both the

boronic acid and

sulfamoyl

groups.

~7.8 d 1H Ar-H

Aromatic proton

ortho to the

boronic acid

group.

~7.6 d 1H Ar-H

Aromatic proton

ortho to the

sulfamoyl group.

~7.5 t 1H Ar-H

Aromatic proton

meta to both

groups.

~2.5 m 1H CH (cyclopropyl)

Methine proton

of the

cyclopropyl

group.

~1.0 m 2H
CH₂

(cyclopropyl)

Methylene

protons of the

cyclopropyl

group.

~0.8 m 2H CH₂

(cyclopropyl)

Methylene

protons of the
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cyclopropyl

group.

Variable br s 1H NH

The chemical

shift of the

sulfonamide

proton is

concentration

and solvent

dependent.

Note: Predicted data is based on general principles and comparison with similar structures.

Actual experimental values may vary.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. A

notable feature of boronic acids in ¹³C NMR is that the carbon atom directly attached to the

boron atom is often difficult to observe due to quadrupolar broadening.[3]

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment Rationale

~140 Ar-C
Aromatic carbon attached to

the sulfamoyl group.

~135 Ar-C
Aromatic carbon ortho to the

boronic acid.

~130 Ar-C
Aromatic carbon ortho to the

sulfamoyl group.

~128 Ar-C
Aromatic carbon meta to both

groups.

~125 Ar-C
Aromatic carbon para to the

boronic acid.

Not Observed C-B
The carbon attached to the

boron is typically not observed.

~30 CH (cyclopropyl)
Methine carbon of the

cyclopropyl group.

~6 CH₂ (cyclopropyl)
Methylene carbons of the

cyclopropyl group.

Note: Predicted data is based on general principles and comparison with similar structures.

Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Step-by-Step NMR Acquisition Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of (3-(N-
Cyclopropylsulfamoyl)phenyl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion. Tune and shim the instrument to ensure optimal resolution and lineshape.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (typically 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the ¹H NMR signals to determine the relative number of protons.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid will be

characterized by absorption bands corresponding to the vibrations of the O-H, N-H, S=O, B-O,

and aromatic C-H and C=C bonds.
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Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Boronic acid

~3300 N-H stretch Sulfonamide

3100-3000 C-H stretch (aromatic) Phenyl group

~1600 C=C stretch Phenyl group

1350-1310 S=O asymmetric stretch Sulfonamide

1170-1140 S=O symmetric stretch Sulfonamide

~1350 B-O stretch Boronic acid

Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.

Step-by-Step FTIR-ATR Protocol:

Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

Sample Application: Place a small amount of the solid (3-(N-
Cyclopropylsulfamoyl)phenyl)boronic acid powder onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.
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Clean ATR Crystal

Collect Background Spectrum

Apply Solid Sample

Acquire Sample Spectrum

Process and Analyze Data

Click to download full resolution via product page

Caption: FTIR-ATR Experimental Workflow.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues about its structure. The analysis

of boronic acids by mass spectrometry can be challenging due to their tendency to undergo

dehydration to form cyclic trimers known as boroxines.[2]

Expected Mass Spectral Data:

Molecular Ion (M⁺): The expected exact mass for the molecular ion [C₉H₁₂BNO₄S]⁺ is

241.0580.

Common Adducts: In electrospray ionization (ESI), adducts with sodium ([M+Na]⁺) or

potassium ([M+K]⁺) are commonly observed.
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Fragmentation: Fragmentation patterns may involve the loss of water from the boronic acid

moiety, or cleavage of the cyclopropyl or sulfamoyl groups.

Boroxine Formation: The detection of a peak corresponding to the trimer minus three water

molecules is possible, especially under thermal ionization conditions.

Experimental Protocol for ESI-MS
Electrospray ionization is a soft ionization technique well-suited for the analysis of polar

molecules like (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid.

Step-by-Step ESI-MS Protocol:

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets.

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase

ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight)

where their mass-to-charge ratios are measured.

Ionization Source Mass Analyzer Detector

Sample Introduction Electrospray Ionization Ion Separation (m/z) Signal Detection Mass Spectrum

Click to download full resolution via product page

Caption: Mass Spectrometry Logical Flow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1453536?utm_src=pdf-body
https://www.benchchem.com/product/b1453536?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The spectroscopic characterization of (3-(N-Cyclopropylsulfamoyl)phenyl)boronic acid
relies on a combination of NMR, IR, and MS techniques. While direct experimental data for this

specific compound is not widely published, a thorough understanding of the spectroscopic

properties of its constituent functional groups and comparison with closely related analogs

allows for a reliable prediction and interpretation of its spectral data. The protocols and

expected data presented in this guide provide a solid foundation for researchers working with

this important synthetic building block, ensuring its correct identification and quality

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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